(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone
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Description
(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent in Parkinson's Disease
- Application: A study synthesized a derivative of this compound as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Inhibitor in Type 2 Diabetes
- Application: It was evaluated as an inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes (Ammirati et al., 2009).
Fluorescent Logic Gates
- Application: Compounds including this chemical structure were studied as fluorescent logic gates, potentially useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Corrosion Inhibition
- Application: It showed potential as a corrosion inhibitor for mild steel in acidic medium, demonstrating significant inhibition efficiency (Singaravelu et al., 2022).
Anti-Inflammatory Activity
- Application: Derivatives of this compound were synthesized and showed high anti-inflammatory activity by inhibiting proinflammatory cytokines (Ottosen et al., 2003).
Anti-HIV Activity
- Application: Certain derivatives exhibited selective inhibition of HIV-2 strain, showing potential as anti-HIV agents (Ashok et al., 2015).
Molecular Docking Studies
- Application: The compound was involved in molecular docking studies to understand its antibacterial activity (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(4-aminophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-13-4-2-12(3-5-13)14(21)19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSDOHXFGXRBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195381 |
Source
|
Record name | (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-72-4 |
Source
|
Record name | (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.